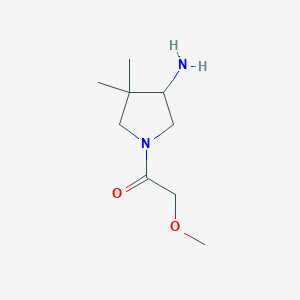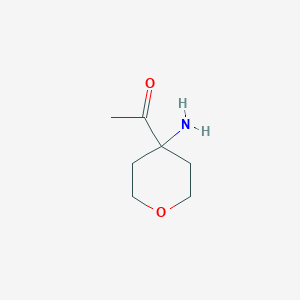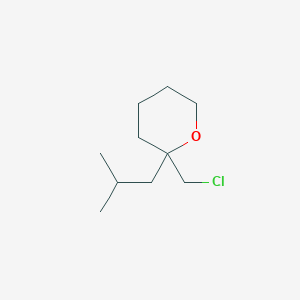
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H16N2O It is characterized by the presence of a pyrrolidine ring substituted with an amino group and two methyl groups, as well as a methoxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one typically involves the reaction of 4-amino-3,3-dimethylpyrrolidine with a suitable methoxyethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and methoxyethanone moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one: This compound is structurally similar but lacks the methoxy group.
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one: This compound has a propanone moiety instead of methoxyethanone.
Uniqueness
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one is unique due to the presence of the methoxyethanone group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)6-11(4-7(9)10)8(12)5-13-3/h7H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
OLMKCFICHUWZNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC1N)C(=O)COC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)

![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)







![Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine](/img/structure/B13175095.png)
![tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13175103.png)

